Methyl 9-aminononanoate hydrochloride
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Overview
Description
Methyl 9-aminononanoate hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 and a molecular weight of 223.74 g/mol It is an organic building block used in various research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-aminononanoate hydrochloride can be synthesized through the esterification of 9-aminononanoic acid with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . The reaction typically occurs at room temperature, making it a practical approach for laboratory synthesis.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the esterification process mentioned above, scaled up for larger production volumes. The use of efficient reagents and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-aminononanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Methyl 9-aminononanoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand various biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 9-aminononanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various biochemical reactions, leading to the formation of active intermediates. These intermediates can then participate in further reactions, exerting their effects on different biological systems .
Comparison with Similar Compounds
Similar Compounds
9-aminononanoic acid: The parent compound from which Methyl 9-aminononanoate hydrochloride is derived.
Methyl 9-aminononanoate: The ester form without the hydrochloride component.
Other amino acid methyl esters: Compounds with similar structures but different chain lengths or functional groups.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H22ClNO2 |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
methyl 9-aminononanoate;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7-9-11;/h2-9,11H2,1H3;1H |
InChI Key |
LPFAJVWTUCBBRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCN.Cl |
Origin of Product |
United States |
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